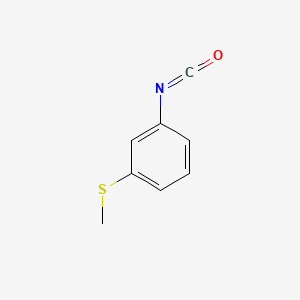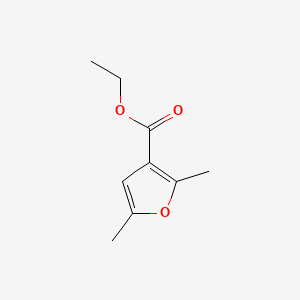
3,5-二甲氧基苯乙酸
描述
3,5-Dimethoxyphenylacetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid, where two methoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
科学研究应用
3,5-Dimethoxyphenylacetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It acts as an intermediate in the production of drugs and therapeutic agents.
Industry: It is employed in the manufacture of dyes, fragrances, and other industrial chemicals
安全和危害
3,5-Dimethoxyphenylacetic acid is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place .
作用机制
Target of Action
It’s known that phenolic acids, such as 3,5-dimethoxyphenylacetic acid, are considered excellent natural antioxidants .
Mode of Action
Phenolic acids, including 3,5-Dimethoxyphenylacetic acid, have antioxidant activities. These activities are related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group in phenolic acids and the values of proton affinity and electron transfer enthalpy (ETE) involved in the electron donation ability of functional groups .
Biochemical Pathways
It’s known that phenolic acids can quench excessive free radical-induced body damage and chronic diseases .
Pharmacokinetics
They can be absorbed in the stomach, whereas flavonoids cannot be absorbed, and only a small amount of flavonoids are transported passively through the intestinal wall into the blood .
Result of Action
It’s known that phenolic acids are considered to be excellent antioxidants that can quench excessive free radical-induced body damage and chronic diseases .
Action Environment
It’s known that most flavonoids are affected by ph, and digestive enzymes and intestinal microorganisms jointly affect c-ring cleavage, which breaks down into phenolic acids before being absorbed into the blood circulation system .
生化分析
Biochemical Properties
3,5-Dimethoxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of polyphenolic stilbenes such as resveratrol, piceatannol, and oxyresveratrol . These compounds are known for their beneficial effects on health, including anti-cancer, anti-inflammatory, and antioxidant properties. The interactions of 3,5-Dimethoxyphenylacetic acid with enzymes and proteins are crucial for its function. For instance, it undergoes methylation and Willgerodt–Kindler reactions to form intermediates that participate in further biochemical processes .
Cellular Effects
The effects of 3,5-Dimethoxyphenylacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the synthesis of polyphenolic stilbenes, which in turn can impact cellular processes such as apoptosis, cell proliferation, and oxidative stress response . These effects are mediated through its interactions with specific enzymes and proteins involved in these pathways.
Molecular Mechanism
At the molecular level, 3,5-Dimethoxyphenylacetic acid exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzymes involved in the synthesis of polyphenolic stilbenes, leading to the production of biologically active compounds . The compound’s ability to undergo methylation and other chemical modifications is essential for its activity. These modifications can influence enzyme inhibition or activation and result in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethoxyphenylacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dimethoxyphenylacetic acid is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3,5-Dimethoxyphenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antioxidant activity and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3,5-Dimethoxyphenylacetic acid is involved in several metabolic pathways, including those related to the synthesis of polyphenolic stilbenes. It interacts with enzymes such as methyltransferases and oxidases, which facilitate its conversion into biologically active compounds . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 3,5-Dimethoxyphenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of 3,5-Dimethoxyphenylacetic acid within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 3,5-Dimethoxyphenylacetic acid is an important factor in its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with enzymes and other biomolecules, thereby influencing its overall function.
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylacetic acid can be synthesized through the methylation of 3,5-dihydroxyacetophenone followed by the Willgerodt-Kindler reaction . The process involves the following steps:
Methylation: 3,5-dihydroxyacetophenone is treated with methylating agents to introduce methoxy groups at the 3 and 5 positions.
Willgerodt-Kindler Reaction: The methylated product undergoes the Willgerodt-Kindler reaction to form 3,5-dimethoxyphenylacetic acid.
Industrial Production Methods: In industrial settings, 3,5-dimethoxyphenylacetic acid is produced using similar synthetic routes but optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 3,5-Dimethoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted derivatives depending on the reagents used.
相似化合物的比较
- 3,4-Dimethoxyphenylacetic acid
- 3,5-Dihydroxyphenylacetic acid
- 3,4,5-Trimethoxyphenylacetic acid
Comparison: 3,5-Dimethoxyphenylacetic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical properties and reactivity. Compared to 3,4-dimethoxyphenylacetic acid, the 3,5-isomer exhibits different reactivity patterns in substitution and oxidation reactions. The presence of three methoxy groups in 3,4,5-trimethoxyphenylacetic acid further alters its chemical behavior, making 3,5-dimethoxyphenylacetic acid distinct in its applications .
属性
IUPAC Name |
2-(3,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPAFDDLAGTGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196918 | |
| Record name | 3,5-Dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4670-10-4 | |
| Record name | (3,5-Dimethoxyphenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 3,5-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3,5-Dimethoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















